Cipargamin is a synthetic spiroindolone analog, classified as a PfATP4 inhibitor, with potent antimalarial activity. [, , , ] It is being investigated for its potential as a new treatment for malaria caused by Plasmodium species, particularly Plasmodium falciparum. [, , , ] Its development stemmed from the urgent need for new antimalarial drugs due to the emergence and spread of resistance against existing treatments like artemisinin-based combination therapies. [, , , ]
Cipargamin exerts its antimalarial activity by inhibiting PfATP4, a P-type ATPase found in the plasma membrane of Plasmodium falciparum. [, , , ] PfATP4 is believed to function as a sodium (Na+) efflux pump, maintaining ionic balance within the parasite by exchanging intracellular Na+ for extracellular hydrogen ions (H+). [, , , ] By inhibiting PfATP4, Cipargamin disrupts this balance, leading to:
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0